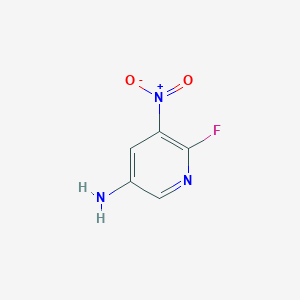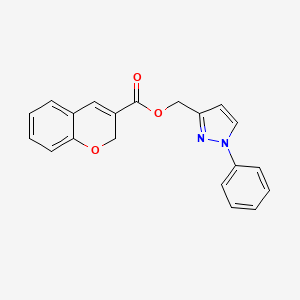
2,7-Dimethylpyrene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethylpyrene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is derived from pyrene, a polycyclic aromatic hydrocarbon, and features two methyl groups at the 2 and 7 positions of the pyrene ring, along with a sulfonyl chloride group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylpyrene-1-sulfonyl chloride typically involves the sulfonylation of 2,7-dimethylpyrene. One common method includes the reaction of 2,7-dimethylpyrene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using specialized equipment to ensure safety and efficiency. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Dimethylpyrene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamides and other derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents can oxidize this compound to form sulfonic acids.
Reduction: Reducing agents can reduce the sulfonyl chloride group to a sulfonyl group.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Aplicaciones Científicas De Investigación
2,7-Dimethylpyrene-1-sulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,7-Dimethylpyrene-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to modify molecules and create new compounds with desired properties .
Comparación Con Compuestos Similares
2,7-Dimethylpyrene: Lacks the sulfonyl chloride group but shares the same pyrene core structure.
Pyrene-1-sulfonyl chloride: Similar sulfonyl chloride group but without the methyl substitutions at the 2 and 7 positions.
Uniqueness: 2,7-Dimethylpyrene-1-sulfonyl chloride is unique due to the presence of both methyl groups and the sulfonyl chloride group, which confer distinct chemical reactivity and physical properties. This combination makes it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C18H13ClO2S |
|---|---|
Peso molecular |
328.8 g/mol |
Nombre IUPAC |
2,7-dimethylpyrene-1-sulfonyl chloride |
InChI |
InChI=1S/C18H13ClO2S/c1-10-7-12-3-4-14-9-11(2)18(22(19,20)21)15-6-5-13(8-10)16(12)17(14)15/h3-9H,1-2H3 |
Clave InChI |
QURCQKLSEPQHCD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C3C(=C1)C=CC4=C(C(=CC(=C43)C=C2)C)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B12940814.png)

![Butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]-](/img/structure/B12940818.png)
![Rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12940827.png)
![1-(3A,6a-dimethyltetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)prop-2-en-1-one](/img/structure/B12940834.png)

![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dianiline](/img/structure/B12940839.png)

